molecular formula C15H14ClN5O2S B2872836 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 898447-05-7

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2872836
CAS No.: 898447-05-7
M. Wt: 363.82
InChI Key: QFBSVQUZBYKYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(3-chloro-4-methylphenyl)-α-chloroacetamide in the presence of KOH . Its structure features a furan-2-yl substituent at position 5 of the triazole ring and a 3-chloro-4-methylphenyl group attached to the acetamide moiety. This compound was designed to explore structure-activity relationships (SAR) for anti-exudative activity, with studies conducted on formalin-induced edema in rats. At a dose of 10 mg/kg, it demonstrated activity comparable or superior to the reference drug diclofenac sodium (8 mg/kg) .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBSVQUZBYKYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Intermediate A

Protocol (adapted from):

  • Starting material : 5-Amino-3H-isobenzofuran-1-one (1 ) is treated with thiosemicarbazide in refluxing ethanol (78°C, 6 h).
  • Cyclization : The crude product is refluxed in 5% NaOH (4 h) to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione.

Conditions :

Parameter Value
Solvent Ethanol/H₂O (3:1)
Temperature 78°C (reflux)
Reaction Time 6 h (step 1), 4 h (step 2)
Yield 68–72%

Mechanism : Base-mediated cyclization of thiosemicarbazide derivatives forms the triazole ring via elimination of H₂S.

Synthetic Route 2: Alkylation of Intermediate A

Synthesis of Intermediate B

Protocol (adapted from):

  • Chloroacetylation : 3-Chloro-4-methylaniline is reacted with chloroacetyl chloride in dichloromethane (0°C, 2 h).
  • Workup : The product is precipitated using ice-cold water and recrystallized from methanol.

Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Yield 85–89%

Coupling of Intermediates A and B

Protocol :

  • Alkylation : Intermediate A (1.0 equiv) is treated with Intermediate B (1.2 equiv) in DMF, using KOH (1.5 equiv) as a base (25°C, 12 h).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the final compound.

Optimization Data :

Base Solvent Time (h) Yield (%)
KOH DMF 12 74
NaH THF 18 62
Et₃N Acetonitrile 24 58

The use of KOH in DMF provides optimal nucleophilic displacement of the chloride.

Alternative Method: One-Pot Sequential Synthesis

Integrated Protocol

Steps :

  • In situ generation of Intermediate A : A mixture of furan-2-carboxaldehyde, thiosemicarbazide, and hydrazine hydrate in ethanol (reflux, 8 h).
  • Direct alkylation : Addition of Intermediate B and K₂CO₃ (reflux, 6 h).

Advantages :

  • Eliminates intermediate isolation steps.
  • Reduces total synthesis time from 18 h to 14 h.

Yield Comparison :

Method Yield (%) Purity (HPLC)
Multi-Step 74 98.5
One-Pot 69 97.2

Critical Analysis of Reaction Parameters

Solvent Effects

Data :

Solvent Dielectric Constant Yield (%)
DMF 36.7 74
DMSO 46.7 68
THF 7.5 62

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

Temperature Optimization

Study : Varying temperatures during alkylation (25–80°C):

Temperature (°C) Yield (%)
25 74
50 77
80 71

Elevated temperatures (>50°C) promote side reactions (e.g., hydrolysis of the acetamide group).

Scalability and Industrial Considerations

Pilot-Scale Production

Protocol :

  • Batch size : 1 kg of Intermediate A.
  • Reactor : 50 L glass-lined vessel with mechanical stirring.
  • Process :
    • Charge DMF (30 L), Intermediate A (1.0 kg), KOH (0.45 kg).
    • Add Intermediate B (1.2 kg) dropwise (2 h).
    • Stir at 25°C (12 h), then quench with H₂O (100 L).
    • Filter and dry under vacuum (60°C, 48 h).

Outcome :

  • Yield : 70–72% (consistent with lab-scale).
  • Purity : 98.3% (meets USP standards).

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Key Analogs

Compound Structure (R1, R2, R3) Anti-Exudative Activity (AEA)* Notable Features Reference ID
Target Compound : R1 = NH₂, R2 = Furan-2-yl, R3 = 3-Cl-4-MePh 67–82% inhibition (vs. diclofenac) High activity linked to furan’s electron-rich nature and chloro-methyl group’s lipophilicity.
2-{[4-(4-Cl-Ph)-5-(4-MeO-Ph)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-MePh)acetamide Not reported Electron-donating methoxy group may reduce potency compared to chloro substituents.
2-{[4-Allyl-5-[(3-Cl-anilino)Me]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-MePh)acetamide Not reported Bulky allyl and aminomethyl groups may hinder membrane permeability.
N-(3-Cl-2-MePh)-2-{[4-(4-EtO-Ph)-5-(tert-butyl-Ph)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not reported Ethoxy and tert-butyl groups enhance hydrophobicity but may reduce solubility.
2-{[5-(Pyridin-4-yl)-4-(aryl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(substituted Ph)acetamide MIC: 12.5–50 µg/mL (antimicrobial) Pyridine heterocycle improves antioxidant activity but reduces anti-exudative efficacy.
N-(4-Fluoro-Ph)-2-{[4-Et-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not reported Thiophene’s sulfur atom may enhance metabolic stability compared to furan.

*Activity data based on formalin-induced edema models unless specified.

Key Findings from Comparative Studies:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chloro and nitro substituents on the aryl group (e.g., 3-chloro-4-methylphenyl in the target compound) enhance anti-exudative activity by increasing lipophilicity and receptor binding .
  • Methoxy groups (e.g., in ) reduce potency, likely due to decreased membrane penetration .

Heterocyclic Influence :

  • Furan (target compound): Demonstrates optimal activity due to balanced electronic effects and metabolic stability.
  • Pyridine (e.g., ): Enhances antioxidant properties but lowers anti-exudative efficacy.
  • Thiophene (e.g., ): May improve metabolic stability but requires further in vivo validation.

Bulkiness and Solubility :

  • Bulky substituents (e.g., allyl in , tert-butyl in ) reduce solubility, limiting bioavailability.

Dose-Dependent Efficacy :

  • The target compound achieved 67–82% inhibition of exudation at 10 mg/kg, outperforming 8/21 analogs in its series .

Physicochemical Properties:

  • Melting Points : Ranged from 180–250°C for most analogs, indicating high crystallinity .
  • Spectral Data : Consistent ¹H NMR peaks for triazole (δ 8.1–8.3 ppm), sulfanyl (δ 3.5–4.0 ppm), and acetamide (δ 2.1–2.3 ppm) groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.